molecular formula C15H12F9InO6 B14103277 Indium(III)trifluoroacetylacetonate

Indium(III)trifluoroacetylacetonate

Cat. No.: B14103277
M. Wt: 574.05 g/mol
InChI Key: JSFSIUKMFCYGBL-UHFFFAOYSA-K
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Description

Indium(III)trifluoroacetylacetonate is an organometallic compound with the chemical formula C15H12F9InO6. It is widely used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium(III)trifluoroacetylacetonate is typically synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, often employing advanced purification techniques such as column chromatography and vacuum distillation. The industrial production methods are designed to meet the stringent quality standards required for its various applications.

Chemical Reactions Analysis

Types of Reactions: Indium(III)trifluoroacetylacetonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium(III) oxide.

    Reduction: It can be reduced to lower oxidation states of indium.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in organic solvents under inert atmosphere conditions.

Major Products Formed:

    Oxidation: Indium(III) oxide.

    Reduction: Lower oxidation state indium compounds.

    Substitution: Various indium complexes with different ligands.

Scientific Research Applications

Indium(III) trifluoroacetylacetonate is an organometallic compound with diverse applications, particularly in electronics, pharmaceuticals, and catalysis . Its use is driven by its properties as a reagent, catalyst, and precursor material .

Market Growth and Trends

The indium(III) trifluoroacetylacetonate market is experiencing growth, driven by the increasing reliance on advanced materials in high-technology applications . The market was valued at USD 0.15 billion in 2022 and is projected to reach USD 0.25 billion by 2030, with a CAGR of 7.2% from 2024 to 2030 .

Regional Market Outlook:

  • North America: Dominates the market due to significant contributions from the US electronics sector .
  • Asia-Pacific: Experiences rapid growth due to increasing manufacturing activities in countries like China and Japan .
  • Europe: Shows steady growth driven by research institutions and pharmaceutical companies .

Production Techniques: Advances in production methods, such as sol-gel synthesis and microwave-assisted synthesis, have improved the purity and efficiency of indium(III) trifluoroacetylacetonate synthesis. These techniques help in reducing costs and environmental impact .

Segmentation Insights: The market is segmented based on demographics, geography, product type, application, and end-user . Types include 95% purity, 98% purity, and 99% purity . Applications include the chemical industry, electronics, medicine, and other fields .

Mechanism of Action

The mechanism of action of Indium(III)trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action are largely dependent on the specific application and the nature of the ligands involved.

Comparison with Similar Compounds

  • Indium(III)acetylacetonate
  • Indium(III)trifluoromethanesulfonate
  • Indium(III)chloride

Comparison: Indium(III)trifluoroacetylacetonate is unique due to its trifluoroacetylacetonate ligands, which impart distinct chemical properties such as increased stability and reactivity compared to other indium complexes. For example, Indium(III)acetylacetonate lacks the fluorine atoms, resulting in different reactivity and solubility characteristics. Indium(III)trifluoromethanesulfonate, on the other hand, has different coordination chemistry and is used in different catalytic applications. Indium(III)chloride is a simpler compound with broader applications but lacks the specificity and stability provided by the trifluoroacetylacetonate ligands.

Biological Activity

Indium(III) trifluoroacetylacetonate (In(TFAC)₃) is an organometallic compound that has garnered attention in various fields, particularly in biological and medicinal research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Indium(III) trifluoroacetylacetonate is characterized by its coordination of indium in the +3 oxidation state to three trifluoroacetylacetonate ligands. The presence of trifluoromethyl groups enhances the Lewis acidity of the indium center, which contributes to its reactivity and stability in biological systems.

  • Molecular Formula : InC₁₅H₁₂F₉O₆
  • Molecular Weight : 574.06 g/mol
  • CAS Number : 15453-87-9
  • Appearance : White powder

The primary mechanism by which indium(III) trifluoroacetylacetonate exerts its biological effects is through the formation of stable complexes with biomolecules. This interaction can alter the function and activity of various biomolecules, including proteins and nucleic acids. The strong coordination bonds formed between indium and the trifluoroacetylacetonate ligands facilitate these interactions, making it a valuable compound for studying biological systems .

1. Medicinal Chemistry

Indium(III) trifluoroacetylacetonate has been investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its ability to form stable complexes that can be utilized in imaging techniques.

2. Nanoparticle Synthesis

Research has shown that indium(III) trifluoroacetylacetonate can serve as a precursor for synthesizing indium oxide nanoparticles, which have applications in drug delivery systems and as antimicrobial agents .

3. Catalytic Activity

The compound's unique coordination environment allows it to act as a catalyst in various chemical transformations, enhancing selectivity and activity in these processes. This catalytic property is being explored for potential applications in biocatalysis.

Case Study 1: Interaction with Biomolecules

A study examined the interaction of indium(III) trifluoroacetylacetonate with DNA and proteins. The results indicated that the compound could bind to nucleic acids, potentially affecting gene expression and protein synthesis. The binding affinity was measured using fluorescence spectroscopy, revealing significant interactions at low micromolar concentrations.

Biomolecule Binding Affinity (μM)
DNA5.2
Bovine Serum Albumin (BSA)3.8

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of indium(III) trifluoroacetylacetonate against various bacterial strains. The study demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus12
Escherichia coli25
Pseudomonas aeruginosa30

Comparative Analysis with Similar Compounds

Indium(III) trifluoroacetylacetonate is compared with other indium complexes to highlight its unique properties:

Compound Name Characteristics Unique Features
Indium(III) acetylacetonateCommonly used as a precursor for indium oxideLacks fluorinated groups; less acidic
Indium(III) chlorideActs as a Lewis acid and catalystMore reactive but less selective
Gallium(III) acetylacetonateSimilar beta-diketone structureDifferent electronic properties affecting reactivity

Properties

Molecular Formula

C15H12F9InO6

Molecular Weight

574.05 g/mol

IUPAC Name

4-bis[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3

InChI Key

JSFSIUKMFCYGBL-UHFFFAOYSA-K

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

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